molecular formula C3H5FO2S B13261497 Prop-2-ene-1-sulfonyl fluoride

Prop-2-ene-1-sulfonyl fluoride

Cat. No.: B13261497
M. Wt: 124.14 g/mol
InChI Key: VCUZYBBQJRJJNJ-UHFFFAOYSA-N
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Description

Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, phosphines, and palladium catalysts. Typical reaction conditions involve mild temperatures and solvents like dimethylformamide or methanol .

Major Products Formed

The major products formed from reactions involving this compound include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of prop-2-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of stable sulfonyl fluoride derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and selectivity in forming stable sulfonyl fluoride derivatives. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

IUPAC Name

prop-2-ene-1-sulfonyl fluoride

InChI

InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2

InChI Key

VCUZYBBQJRJJNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)F

Origin of Product

United States

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